molecular formula C16H16N2O4 B1663805 Bcl-2 Inhibitor CAS No. 383860-03-5

Bcl-2 Inhibitor

货号: B1663805
CAS 编号: 383860-03-5
分子量: 300.31 g/mol
InChI 键: YPSXFMHXRZAGTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

B-cell lymphoma 2 inhibitors are a class of compounds that target the B-cell lymphoma 2 protein family, which are key regulators of apoptosis, or programmed cell death. These inhibitors are particularly significant in the treatment of various cancers, as they can induce apoptosis in cancer cells that have developed resistance to other forms of treatment .

准备方法

合成路线和反应条件: B 细胞淋巴瘤 2 抑制剂的合成通常涉及多个步骤,包括形成关键中间体和最终活性化合物。 例如,维奈托克,一种著名的 B 细胞淋巴瘤 2 抑制剂,其合成涉及在受控条件下使用各种试剂和催化剂 。该过程通常包括诸如酰胺键形成、环化和通过色谱法纯化等步骤。

工业生产方法: B 细胞淋巴瘤 2 抑制剂的工业生产需要在保持化合物纯度和功效的同时扩大合成路线。 这通常涉及优化反应条件,使用高通量筛选方法,并采用先进的纯化技术,例如高效液相色谱 .

科学研究应用

Key Applications

  • Hematological Malignancies :
    • Chronic Lymphocytic Leukemia (CLL) : Venetoclax has been incorporated into standard treatment regimens for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease. Clinical trials have shown that venetoclax can lead to high rates of complete remission when used alone or in combination with other agents .
    • Acute Myeloid Leukemia (AML) : Research indicates that venetoclax enhances apoptosis in AML cell lines and demonstrates promising results in combination with other chemotherapeutic agents .
  • Solid Tumors :
    • Recent studies are investigating the efficacy of Bcl-2 inhibitors like venetoclax in treating solid tumors, including breast cancer and pancreatic cancer. Initial findings suggest that these inhibitors can enhance the effectiveness of traditional therapies when used in combination .
  • Combination Therapies :
    • Bcl-2 inhibitors are often used in combination with other drugs to overcome resistance mechanisms. For example, combining venetoclax with hypomethylating agents has shown increased efficacy in patients with AML .

Case Study 1: Venetoclax in CLL

A clinical trial involving 106 patients with relapsed or refractory CLL demonstrated that venetoclax led to a significant reduction in disease burden, with many patients achieving undetectable levels of minimal residual disease after treatment .

Case Study 2: Venetoclax and Hypomethylating Agents

In another study focusing on AML, patients receiving a combination of venetoclax and azacitidine exhibited improved overall survival compared to those receiving azacitidine alone. This highlights the potential for Bcl-2 inhibitors to enhance the effectiveness of existing therapies .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Bcl-2 inhibitors is crucial for optimizing their use. Venetoclax has been shown to moderately inhibit various cytochrome P450 enzymes and drug transporters, which may lead to drug-drug interactions. For instance, it can interact with P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered drugs .

Summary Table: Overview of Bcl-2 Inhibitors

Compound NameTargetCancer Types ApplicableKey Findings
Venetoclax (ABT-199)BCL-2Hematological cancers, solid tumorsEffective in CLL and AML; enhances other therapies
S55746 (BCL201)BCL-2Hematological cancersUnder investigation; potential for higher efficacy
APG-2575 (lisaftoclax)BCL-2Hematological cancersEarly studies show promise
G3139 (oblimersen)BCL-2Hematological cancers, solid tumorsCombination therapy shows enhanced effects

生物活性

Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.

Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:

  • Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
  • Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .

Hematological Malignancies

Bcl-2 inhibitors have been particularly effective in treating:

  • Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .
  • Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .

Solid Tumors

Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:

  • Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .

Efficacy and Resistance

  • Venetoclax in CLL :
    • A study demonstrated that venetoclax significantly increased overall survival rates in CLL patients compared to traditional therapies .
    • Resistance mechanisms have been identified, including mutations in the Bcl-2 gene itself or alterations in other apoptotic pathways.
  • Combination Therapy :
    • A clinical trial involving venetoclax and ibrutinib showed improved responses in diffuse large B-cell lymphoma (DLBCL) patients with high Bcl-2 expression .

Table of Clinical Trials

StudyCancer TypeTreatmentOutcome
AMLVenetoclax + ChemotherapyIncreased response rates
CLLVenetoclax MonotherapyImproved survival
DLBCLVenetoclax + IbrutinibEnhanced efficacy against resistant tumors

属性

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473860
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383860-03-5
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2 Inhibitor
Reactant of Route 2
Bcl-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
Bcl-2 Inhibitor
Reactant of Route 4
Bcl-2 Inhibitor
Reactant of Route 5
Bcl-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
Bcl-2 Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。